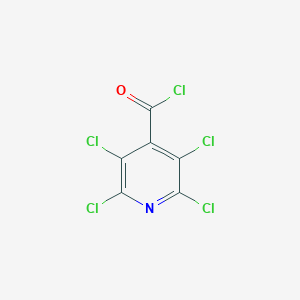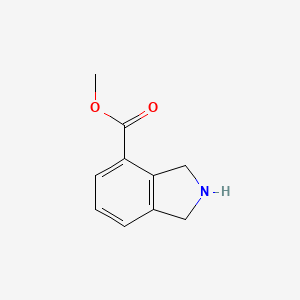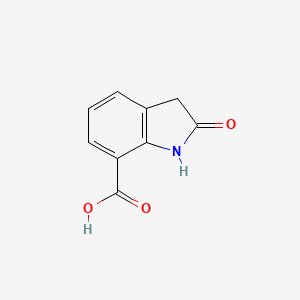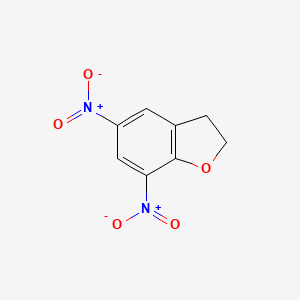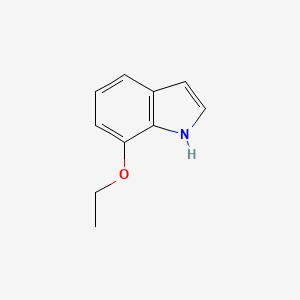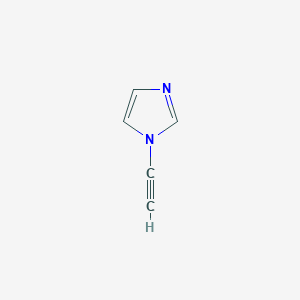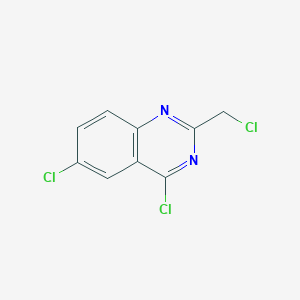
4,6-Dichloro-2-(chloromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(chloromethyl)quinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules . This compound, characterized by the presence of chlorine atoms at positions 4 and 6 and a chloromethyl group at position 2, is of significant interest in medicinal chemistry and industrial applications.
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which include 4,6-dichloro-2-(chloromethyl)quinazoline, have been found to exhibit a broad range of biological activities .
Mode of Action
Quinazoline derivatives have been reported to exhibit α-glucosidase inhibitory activity , suggesting that they may interact with this enzyme to exert their effects.
Biochemical Pathways
Given the reported α-glucosidase inhibitory activity of quinazoline derivatives , it can be inferred that this compound may influence carbohydrate metabolism.
Result of Action
Quinazoline derivatives have been reported to exhibit cytotoxic and antibacterial activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
4,6-Dichloro-2-(chloromethyl)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in cellular metabolism. The compound’s interaction with these enzymes often results in the modulation of their activity, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the viability of certain cancer cell lines, such as MCF-7 cells . This inhibition is often accompanied by changes in the expression of genes involved in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit α-glucosidase activity, which is crucial for carbohydrate metabolism . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating metabolic pathways . At high doses, this compound can cause toxic or adverse effects, including cell death and organ damage . Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in carbohydrate metabolism, leading to changes in glucose levels and energy production . Additionally, this compound can modulate lipid metabolism by interacting with enzymes that regulate fatty acid synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . Additionally, this compound can bind to proteins that facilitate its distribution within tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence energy production and apoptosis . Its localization within the cell can determine its efficacy and specificity in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(chloromethyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazoline derivative . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(chloromethyl)quinazoline undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinazoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted quinazolines with various functional groups.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Scientific Research Applications
4,6-Dichloro-2-(chloromethyl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with anticancer, antibacterial, and antiviral activities.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Industrial Applications: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloroquinazoline: Lacks the chloromethyl group at position 2.
2-Chloromethylquinazoline: Lacks the chlorine atoms at positions 4 and 6.
4,6-Dichloro-2-methylquinazoline: Contains a methyl group instead of a chloromethyl group at position 2.
Uniqueness
4,6-Dichloro-2-(chloromethyl)quinazoline is unique due to the presence of both chlorine atoms and a chloromethyl group, which confer distinct reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and the potential to develop novel compounds with enhanced pharmacological properties.
Properties
IUPAC Name |
4,6-dichloro-2-(chloromethyl)quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2/c10-4-8-13-7-2-1-5(11)3-6(7)9(12)14-8/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJFNIZOARXJLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC(=N2)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



